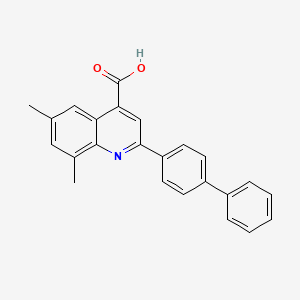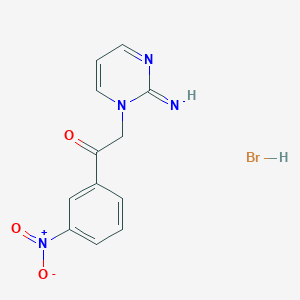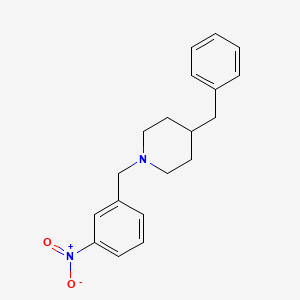
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid
描述
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a novel compound that has been extensively studied for its potential use in treating tuberculosis. BDQ was developed by Janssen Pharmaceuticals and was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of the diarylquinoline class of compounds and is structurally distinct from other drugs used to treat tuberculosis.
作用机制
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid targets the mycobacterial ATP synthase, which is essential for the production of energy in the bacteria. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid binds to the c-ring of the ATP synthase, inhibiting its function and preventing the production of ATP. This leads to a decrease in energy production and ultimately, the death of the bacteria.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to be well-tolerated in clinical trials, with few side effects reported. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is metabolized by the liver and excreted in the urine. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a long half-life, which allows for once-daily dosing. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have a low potential for drug-drug interactions, making it an attractive option for use in combination therapy.
实验室实验的优点和局限性
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is highly effective against MDR-TB and XDR-TB strains, making it a valuable tool for studying drug resistance in tuberculosis. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has a low potential for drug-drug interactions, which simplifies the design of combination therapy studies. However, the synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
未来方向
There are several future directions for research on 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid. One area of interest is the use of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid in combination therapy with other drugs for the treatment of tuberculosis. Several studies have shown that combination therapy with 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid and other drugs can be highly effective against MDR-TB and XDR-TB. Another area of interest is the development of new derivatives of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the mechanism of action of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid and its potential use in the treatment of other bacterial infections.
合成方法
The synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid involves several steps, including the condensation of 2,6-dimethyl-4-hydroxyquinoline with 4-bromo-1-biphenyl, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the carboxylation of the resulting compound with carbon dioxide under high pressure. The synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a complex process that requires specialized equipment and expertise.
科学研究应用
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied for its potential use in treating tuberculosis. In vitro studies have shown that 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is highly effective against MDR-TB strains, which are resistant to the first-line drugs used to treat tuberculosis. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to be effective against extensively drug-resistant tuberculosis (XDR-TB), which is resistant to both first-line and second-line drugs. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been used in clinical trials to treat patients with MDR-TB and has shown promising results.
属性
IUPAC Name |
6,8-dimethyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-15-12-16(2)23-20(13-15)21(24(26)27)14-22(25-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXWWSARDMDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179047 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-6,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
588674-02-6 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588674-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5974234.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)